molecular formula C18H15NO5 B5534733 2-[5-(3,4-Dimethylphenoxy)-1,3-dioxoisoindol-2-yl]acetic acid

2-[5-(3,4-Dimethylphenoxy)-1,3-dioxoisoindol-2-yl]acetic acid

Cat. No.: B5534733
M. Wt: 325.3 g/mol
InChI Key: KSJWOEFWPVYIDD-UHFFFAOYSA-N
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Description

2-[5-(3,4-Dimethylphenoxy)-1,3-dioxoisoindol-2-yl]acetic acid is an organic compound with a complex structure that includes a phenoxy group, a dioxoisoindole moiety, and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-Dimethylphenoxy)-1,3-dioxoisoindol-2-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethylphenol with phthalic anhydride to form the intermediate 3,4-dimethylphenoxyphthalic anhydride. This intermediate is then reacted with glycine to yield the final product under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for maintaining reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-Dimethylphenoxy)-1,3-dioxoisoindol-2-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The dioxoisoindole moiety can be reduced to form hydroxy derivatives.

    Substitution: The acetic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Esters and amides of the acetic acid group.

Scientific Research Applications

2-[5-(3,4-Dimethylphenoxy)-1,3-dioxoisoindol-2-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
  • 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
  • 2-(2-(3,4-Dimethylphenoxy)-5-chlorophenyl)acetic acid

Uniqueness

2-[5-(3,4-Dimethylphenoxy)-1,3-dioxoisoindol-2-yl]acetic acid is unique due to the presence of both the dioxoisoindole and phenoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[5-(3,4-dimethylphenoxy)-1,3-dioxoisoindol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-10-3-4-12(7-11(10)2)24-13-5-6-14-15(8-13)18(23)19(17(14)22)9-16(20)21/h3-8H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJWOEFWPVYIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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